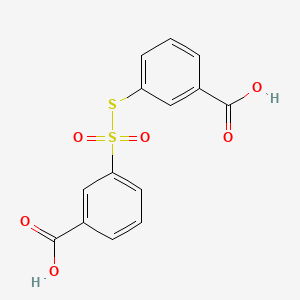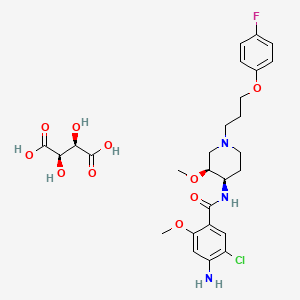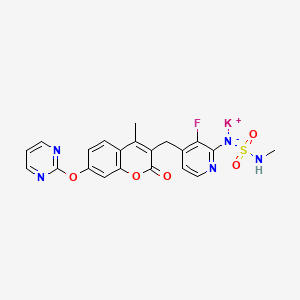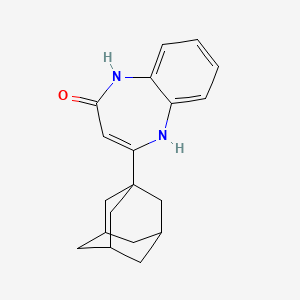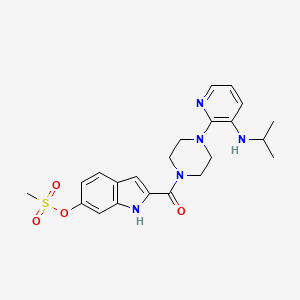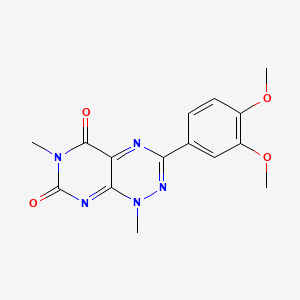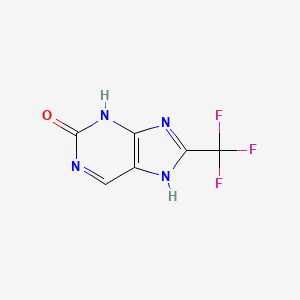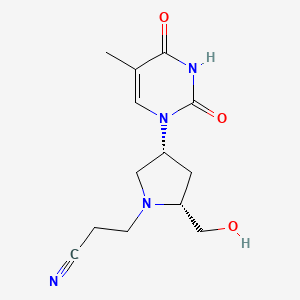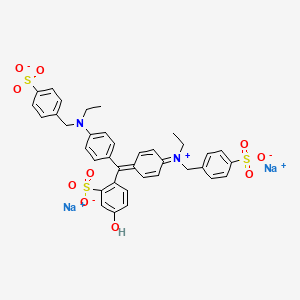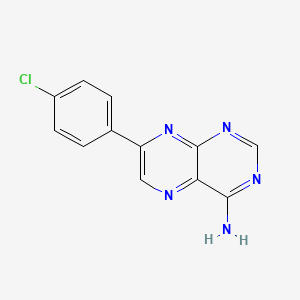
7-(4-Chlorophenyl)pteridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “NIOSH/UO3012500” is a chemical substance that has been studied extensively for its properties and applications in various fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “NIOSH/UO3012500” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of high-purity reagents and precise temperature control to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of “NIOSH/UO3012500” is scaled up using advanced chemical engineering techniques. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety in the production process.
化学反应分析
Types of Reactions: “NIOSH/UO3012500” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions: The reactions involving “NIOSH/UO3012500” commonly use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions include controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield reduced forms of the compound, and substitution may result in derivatives with different functional groups.
科学研究应用
“NIOSH/UO3012500” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its therapeutic potential and its role in drug development.
Industry: Applied in manufacturing processes, quality control, and safety assessments.
作用机制
The mechanism of action of “NIOSH/UO3012500” involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
- Compound A
- Compound B
- Compound C
属性
CAS 编号 |
30119-41-6 |
|---|---|
分子式 |
C12H8ClN5 |
分子量 |
257.68 g/mol |
IUPAC 名称 |
7-(4-chlorophenyl)pteridin-4-amine |
InChI |
InChI=1S/C12H8ClN5/c13-8-3-1-7(2-4-8)9-5-15-10-11(14)16-6-17-12(10)18-9/h1-6H,(H2,14,16,17,18) |
InChI 键 |
NLDSWOLVJGNUOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
